2-[Acetyl(carboxymethyl)amino]benzoic acid
Overview
Description
“2-[Acetyl(carboxymethyl)amino]benzoic acid” is a chemical compound with the molecular formula C11H11NO5 . It is a derivative of benzoic acid, which is a widely used food preservative .
Molecular Structure Analysis
The molecular weight of “2-[Acetyl(carboxymethyl)amino]benzoic acid” is 237.214 . The InChI key for this compound is FNGUNMBDSHTTEZ-UHFFFAOYSA-N .Scientific Research Applications
Acetylation in Metabolism
Acetylation is a key process in detoxification and metabolism. Studies have shown that when p-amino-benzoic acid, a compound related to 2-[Acetyl(carboxymethyl)amino]benzoic acid, is ingested, it is partly excreted as p-acetyl-aminobenzoic acid. This process is significant in studies dealing with intermediary metabolism, as acetylation helps in fixing the acetyl group, allowing for the measure of acetylation extent in the body. This can provide more direct evidence of substances passing through the acetaldehyde-acetic acid stage in their degradation in the body (Harrow, Power, & Sherwin, 1927).
Anti-leishmanial and Anti-fungal Effects
Compounds structurally similar to 2-[Acetyl(carboxymethyl)amino]benzoic acid have shown significant anti-leishmanial and anti-fungal effects. For instance, derivatives of phthalic anhydride, including compounds structurally akin to 2-[Acetyl(carboxymethyl)amino]benzoic acid, exhibited good anti-leishmanial and anti-fungal impacts comparable to reference drugs. This opens avenues for the development of new treatments against these pathogens (Khan et al., 2011).
Microwave-Assisted Synthesis
Rapid synthesis methods involving 2-[Acetyl(carboxymethyl)amino]benzoic acids have been developed, such as the microwave-assisted synthesis of 1-acetyl-1H-indol-3-yl acetates. This method has proven efficient and rapid, showcasing the versatility of 2-[Acetyl(carboxymethyl)amino]benzoic acid derivatives in synthetic organic chemistry (Parshotam et al., 2016).
Solubility Measurement in Pharmaceuticals
The solubility of compounds like 2-acetoxy benzoic acid has been extensively studied in various solvents. Such research is crucial in the pharmaceutical industry, aiding in the formulation and optimization of drug delivery systems (Hahnenkamp, Graubner, & Gmehling, 2010).
properties
IUPAC Name |
2-[acetyl(carboxymethyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-7(13)12(6-10(14)15)9-5-3-2-4-8(9)11(16)17/h2-5H,6H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGUNMBDSHTTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Acetyl(carboxymethyl)amino]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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